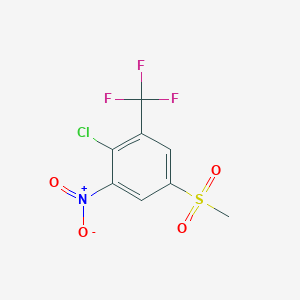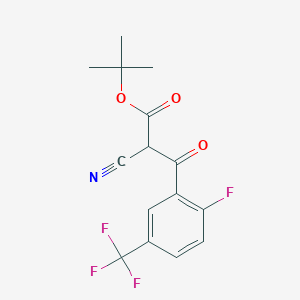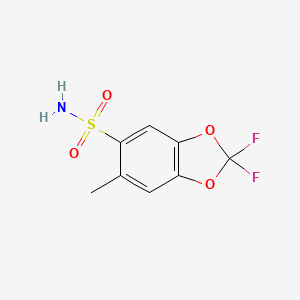
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride is an organic compound with the molecular formula C8H5ClF3NO4S It is a derivative of benzotrifluoride, featuring a chloro, methylsulfonyl, and nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-Chloro-5-(methylsulfonyl)benzotrifluoride, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, with careful temperature control to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure product quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The methylsulfonyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or primary amines can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: 2-Chloro-5-(methylsulfonyl)-3-aminobenzotrifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Chloro-5-(methylsulfonyl)-3-nitrobenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, which can lead to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride
- 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride
- 5-tert-Butyl-2-methyl-benzenesulfonyl chloride
Uniqueness
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate for synthesizing compounds with specific chemical and physical characteristics.
Eigenschaften
IUPAC Name |
2-chloro-5-methylsulfonyl-1-nitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-18(16,17)4-2-5(8(10,11)12)7(9)6(3-4)13(14)15/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVWAVUZSSACNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)



![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)






